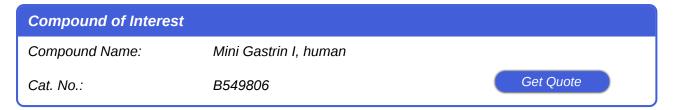


A Comparative Guide to Mini Gastrin I Human and Other Selective CCK2R Ligands

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of human Mini Gastrin I and other prominent ligands for the Cholecystokinin-2 Receptor (CCK2R). The information presented is intended to assist researchers in selecting the most appropriate ligand for their specific experimental needs, based on performance metrics and supporting data.

Introduction to CCK2R and its Ligands

The Cholecystokinin-2 Receptor (CCK2R), also known as the gastrin receptor, is a G protein-coupled receptor predominantly found in the brain and gastrointestinal tract.[1] Its activation is implicated in a range of physiological processes, including gastric acid secretion, anxiety, and cell proliferation. Consequently, the CCK2R is a significant target in various research fields and for the development of therapeutics and diagnostic agents, particularly in oncology.

This guide focuses on the validation of human Mini Gastrin I as a selective CCK2R ligand, comparing it with other commonly used peptidic and non-peptidic ligands: Pentagastrin, Cholecystokinin 8 (CCK-8), and the non-peptidic antagonist Z-360.

Ligand Overview and Structure

A summary of the ligands compared in this guide is provided below.



Ligand	Туре	Sequence/Structure
Human Mini Gastrin I	Peptidic Agonist	Leu-Glu-Glu-Glu-Glu-Ala- Tyr-Gly-Trp-Met-Asp-Phe-NH₂
Pentagastrin	Peptidic Agonist	Boc-β-Ala-Trp-Met-Asp-Phe- NH2
Cholecystokinin 8 (CCK-8), sulfated	Peptidic Agonist	Asp-Tyr(SO₃H)-Met-Gly-Trp- Met-Asp-Phe-NH₂
Z-360 (Nastorazepide)	Non-peptidic Antagonist	1,5-benzodiazepine derivative

Comparative Performance Data

The following tables summarize the quantitative data on the binding affinity and in vivo performance of the compared ligands and their analogs. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values.

Table 1: In Vitro Binding Affinity for CCK2R



Ligand/Anal og	Cell Line	Assay Type	IC50 (nM)	Kı (nM)	Reference
DOTA- stabilized Mini Gastrin I analog	A431-CCK2R	Competition Assay	0.69 ± 0.09	-	[2][3]
Pentagastrin	A431-CCK2R	Competition Assay	0.76 ± 0.11	-	[2][3]
Various DOTA- conjugated Mini Gastrin analogs	-	Competitive Autoradiogra phy	0.2 - 3.4	-	[4]
Z-360 (Nastorazepi de)	human CCK- 2 receptor	[³H]CCK-8 Binding	-	0.47	[1]
GAS1 (Z-360 analog)	HEK293- CCK _{2i4sv} R	Competition Assay	5.9 ± 1.8	-	[5]
Cyclic Mini Gastrin analog (DOTA-cyclo- MG1)	A431-CCK2R	Receptor Binding	2.54 ± 0.30	-	[6]
Cyclic Mini Gastrin analog (DOTA-cyclo- MG2)	A431-CCK2R	Receptor Binding	3.23 ± 0.91	-	[6]

Table 2: In Vivo Tumor Uptake of Radiolabeled Ligands



Radiolabeled Ligand	Animal Model	Tumor Model	Uptake (%ID/g at 4h p.i.)	Reference
¹¹¹ In-CP04 (Mini Gastrin analog)	Nude mice	A431-CCK2R(+) xenografts	9.24 ± 1.35	[7]
¹¹¹ In-MGD5	CD1 nude mice	AR42J xenografts	>10	[8]
⁶⁷ Ga-DOTA- CCK-66 (Mini Gastrin analog)	CB17-SCID mice	AR42J xenografts	19.4 ± 3.5 (at 1h p.i.)	[9]
¹⁷⁷ Lu-DOTA- MGS5 (Mini Gastrin analog)	BALB/c nude mice	A431-CCK2R xenografts	28.9 ± 7.2 (at 24h p.i.)	[10]

Experimental Protocols and Methodologies

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and comparison.

Competitive Binding Assay

This assay determines the affinity of a ligand for its receptor by measuring its ability to compete with a radiolabeled ligand for binding sites.

Protocol Outline:

- Cell Culture and Membrane Preparation:
 - Culture cells expressing the CCK2R (e.g., A431-CCK2R, AR42J) to confluence.
 - Harvest cells and homogenize in a suitable buffer (e.g., 20 mM HEPES, pH 7.3, with protease inhibitors).
 - Centrifuge the homogenate to pellet the cell membranes.



 Resuspend the membrane pellet in the assay buffer and determine the protein concentration.[8]

Assay Setup:

- In a 96-well filter plate, add a constant concentration of a radiolabeled CCK2R ligand (e.g., ¹²⁵I-[Tyr¹², Leu¹⁵]gastrin-I).[3]
- Add increasing concentrations of the unlabeled competitor ligand (e.g., Mini Gastrin I, Pentagastrin).
- Add the cell membrane preparation to each well.
- Incubation and Filtration:
 - Incubate the plate for a defined period (e.g., 1 hour at room temperature) to allow binding to reach equilibrium.[3]
 - Filter the contents of the wells and wash to remove unbound radioligand.
- Data Analysis:
 - Measure the radioactivity of the filters using a gamma counter.
 - Plot the percentage of specific binding against the logarithm of the competitor concentration.
 - Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

In Vivo Biodistribution of Radiolabeled Ligands

This experiment evaluates the distribution and accumulation of a radiolabeled ligand in different organs and tissues, particularly in tumors expressing the target receptor.

Protocol Outline:

Animal Model:



- Use immunodeficient mice (e.g., nude or SCID mice).
- Induce tumor xenografts by subcutaneously injecting CCK2R-expressing cells (e.g., A431-CCK2R, AR42J).[8][9]
- Radiolabeling and Injection:
 - Label the ligand with a suitable radionuclide (e.g., ¹¹¹In, ¹⁷⁷Lu, ⁶⁸Ga).
 - Inject a defined activity of the radiolabeled ligand intravenously into the tail vein of the tumor-bearing mice.[9]
- Tissue Harvesting and Measurement:
 - At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize the animals.
 - Dissect and weigh major organs and the tumor.
 - Measure the radioactivity in each tissue sample using a gamma counter.
- Data Analysis:
 - Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
 - Determine tumor-to-organ ratios to assess targeting specificity.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like CCK2R.

Protocol Outline:

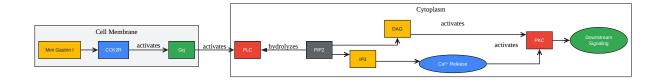
- Cell Preparation:
 - Plate CCK2R-expressing cells in a 96-well plate.
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11]



- · Ligand Addition:
 - Use an automated fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence.
 - Add varying concentrations of the agonist ligand (e.g., Mini Gastrin I) to the wells.[11]
- Fluorescence Measurement:
 - Immediately after ligand addition, monitor the change in fluorescence intensity over time.
- Data Analysis:
 - Calculate the peak fluorescence response for each ligand concentration.
 - Plot the response against the logarithm of the ligand concentration to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).

Signaling Pathways and Experimental Workflows

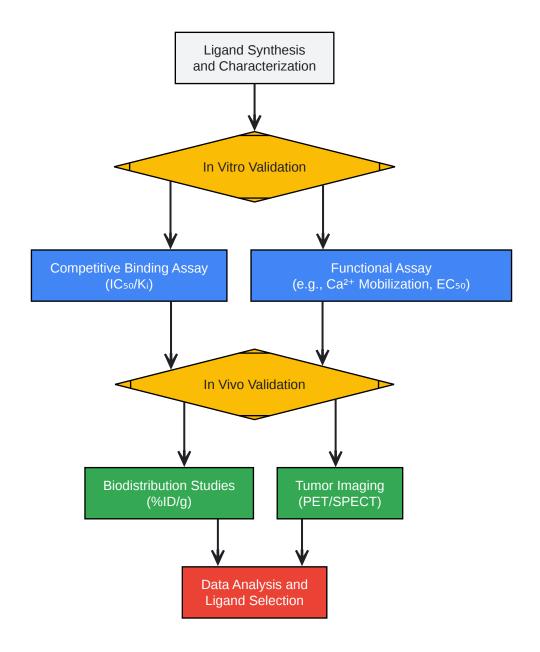
The following diagrams, generated using Graphviz, illustrate the CCK2R signaling pathway and a typical experimental workflow for ligand validation.



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Caption: CCK2R signaling pathway upon agonist binding.





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